molecular formula C14H13NO7 B1677919 Narciclasine CAS No. 29477-83-6

Narciclasine

Numéro de catalogue: B1677919
Numéro CAS: 29477-83-6
Poids moléculaire: 307.25 g/mol
Clé InChI: LZAZURSABQIKGB-AEKGRLRDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Biological Activities

Narciclasine exhibits a range of pharmacological properties, making it a candidate for therapeutic applications:

  • Antitumor Activity : this compound has shown selective cytotoxicity against various cancer cell lines. It induces apoptosis in specific types of lymphoma cells, such as primary effusion lymphoma (PEL), by activating caspase pathways and causing cell-cycle arrest at the G1 phase .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the proliferation of keratinocytes and reduce inflammatory responses in models of psoriasis-like dermatitis. It achieves this by regulating phospholipid metabolism and inhibiting phospholipase A2 activity .
  • Angiogenesis Inhibition : Studies have demonstrated that this compound can inhibit angiogenic processes by affecting cellular migration and network formation in endothelial cells, which is crucial for tumor growth and metastasis .
  • Metabolic Regulation : Recent findings suggest that this compound may enhance energy expenditure and improve insulin sensitivity, potentially offering therapeutic benefits for metabolic disorders like obesity .

Case Studies

Several studies have documented the effects of this compound in preclinical models:

  • Antitumor Efficacy in Lymphoma :
    • A study on PEL cells showed that this compound treatment led to significant apoptosis, with enhanced activation of caspase-3/7 and PARP cleavage. Mice treated with this compound exhibited increased survival rates compared to controls, indicating its potential as a cancer treatment .
  • Psoriasis Model :
    • In an imiquimod-induced psoriasis model, this compound reduced skin inflammation by inhibiting pro-inflammatory cytokines and keratinocyte proliferation. This suggests its potential as a novel therapeutic agent for psoriasis .
  • Angiogenesis Inhibition :
    • Research indicated that this compound effectively inhibited endothelial cell migration and tube formation at concentrations ranging from 100 to 300 nM. This property could be leveraged in cancer therapies aimed at preventing tumor vascularization .

Data Table: Summary of Applications

ApplicationMechanism of ActionEvidence Source
AntitumorInduces apoptosis; inhibits cell proliferation ,
Anti-inflammatoryInhibits keratinocyte proliferation; reduces cytokines ,
Angiogenesis InhibitionInhibits endothelial cell migration and sprouting
Metabolic RegulationEnhances energy expenditure; improves insulin sensitivity

Analyse Biochimique

Biochemical Properties

Narciclasine has been identified as a novel inhibitor of topoisomerase I (topo I), an essential nuclear enzyme involved in correcting topological DNA errors and maintaining DNA integrity . It inhibits topo I activity and reverses its unwinding effect on p-HOT DNA substrate . It does not have an obvious effect on topo II activity .

Cellular Effects

This compound exhibits a potent anti-proliferation effect in various cancer cells . It arrests the cell cycle at the G2/M phase and induces cell apoptosis . In Arabidopsis root tips, this compound inhibits cell division and affects cell differentiation in a concentration-dependent manner . It also reduces the abundance of PIN and AUX1 proteins at the plasma membrane (PM), affecting auxin transport .

Molecular Mechanism

The molecular mechanism of this compound’s inhibition of topo I does not involve stabilizing topo-DNA covalent complexes in cells, indicating that this compound is not a topo I poison . A blind docking result suggests that this compound could bind to topo I, suggesting that this compound might be a topo I suppressor .

Temporal Effects in Laboratory Settings

This compound’s effects on cell division in Arabidopsis root tips and its effects on cell differentiation are concentration-dependent . At low concentrations, this compound preferentially targets mitotic cell cycle specific/cyclin complexes, whereas at high concentrations, it stimulates the accumulation of Kip-related proteins .

Dosage Effects in Animal Models

In a murine peritonitis model, this compound reduced leukocyte infiltration, proinflammatory cytokine expression, and inflammation-associated abdominal pain . It also decreased rolling and blocked adhesion and transmigration of leukocytes .

Metabolic Pathways

This compound activates the AMP-dependent protein kinase (AMPK) signaling pathway, which plays a crucial role in maintaining energy homeostasis, in skeletal muscle . In cultured muscle cells, this compound increases mitochondrial membrane potential and reduces the production of reactive oxygen species .

Transport and Distribution

This compound affects the subcellular trafficking of PIN and AUX1 proteins in Arabidopsis roots . It induces the intracellular accumulation of auxin transporters, including PIN2, PIN3, PIN4, PIN7, and AUX1 .

Subcellular Localization

This compound affects the subcellular localization of PIN and AUX1 proteins in Arabidopsis roots . It induces the intracellular accumulation of these auxin transporters . This effect on subcellular trafficking is associated with the depolymerization of the actin cytoskeleton .

Analyse Des Réactions Chimiques

La narciclasine subit diverses réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée pour former différents dérivés.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound.

    Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et des catalyseurs spécifiques pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des activités biologiques modifiées .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

La this compound exerce ses effets en inhibant la topoisomérase I, une enzyme nucléaire essentielle impliquée dans la correction des erreurs topologiques de l'ADN et le maintien de l'intégrité de l'ADN . Elle se lie à la topoisomérase I, supprimant son activité et conduisant à l'arrêt du cycle cellulaire en phase G2/M et à l'induction de l'apoptose dans les cellules cancéreuses . La this compound module également la voie de signalisation Rho/Rho kinase/LIM kinase/cofiline, augmentant l'activité de la GTPase RhoA et induisant la formation de fibres de stress d'actine .

Activité Biologique

Narciclasine is an isocarbostyril alkaloid primarily derived from plants in the Amaryllidaceae family. This compound has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Anticancer Activity

This compound exhibits potent anticancer properties against various malignancies, including brain, skin, and breast tumors. Research highlights its effectiveness in targeting specific cancer cell lines, particularly those derived from hematological malignancies.

  • Cell Cycle Arrest and Apoptosis : this compound induces G1 phase cell cycle arrest and promotes apoptosis in certain cancer cells. Flow cytometry studies have shown that treatment with this compound leads to an increase in sub-G1 phase cells, indicative of apoptosis, particularly in primary effusion lymphoma (PEL) cells .
  • MYC Downregulation : The compound has been observed to downregulate MYC expression in PEL cells, which is crucial for their survival. However, this downregulation occurs after the initiation of apoptosis, suggesting that MYC is not a direct target of this compound .
  • GTPase Targeting : this compound affects the actin cytoskeleton by targeting GTPases such as RhoA and eEF1A, contributing to its cytostatic effects at lower concentrations (approximately 50 nM in vitro) .

In Vivo Efficacy

In animal models, this compound has demonstrated significant anticancer effects:

  • Xenograft Models : In a cell line xenograft model using BC-1 cells, this compound treatment resulted in reduced tumor growth and increased median survival rates compared to control groups (37 days vs. 24 days) .
  • Patient-Derived Xenograft (PDX) Models : Similar results were observed in PDX models where this compound effectively controlled tumor growth and reduced circulating cytokines associated with tumor presence .

Anti-Inflammatory Properties

This compound also exhibits significant anti-inflammatory effects:

  • Sepsis Model : In neonatal rat models of sepsis, this compound effectively suppressed excessive inflammatory responses by inhibiting cytokines involved in the inflammatory cascade . Molecular docking studies have shown that it interacts with proteins in the lipopolysaccharide-TLR4 pathway, stabilizing these interactions over time .

Summary of Biological Activities

Biological ActivityMechanismIn Vitro ConcentrationIn Vivo DosageKey Findings
AnticancerG1 arrest, apoptosis50 nM (cytostatic), 1 µM (cytotoxic)1 mg/kgSignificant reduction in tumor growth; increased survival rates
Anti-inflammatoryCytokine suppressionN/AN/AEffective suppression of inflammatory responses in sepsis models

Case Studies and Research Findings

  • Case Study on Brain Cancer : this compound has shown promise as a treatment for primary brain cancers and metastases. At pharmacological concentrations (around 10 mg/kg), it has been effective against gliomas and melanoma-related brain metastases .
  • Topoisomerase Inhibition : As a novel topoisomerase I inhibitor, this compound has been reported to exhibit potent anti-tumor activity across various cancer types .

Propriétés

IUPAC Name

(2S,3R,4S,4aR)-2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)/t6-,9+,10+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAZURSABQIKGB-AEKGRLRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C(=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183677
Record name Narciclasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29477-83-6
Record name Narciclasine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29477-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Narciclasine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narciclasine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Narciclasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Narciclasin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Narciclasine
Reactant of Route 2
Narciclasine
Reactant of Route 3
Narciclasine
Reactant of Route 4
Narciclasine
Reactant of Route 5
Narciclasine
Reactant of Route 6
Narciclasine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.